WAY-330022 Demonstrates Measurable PI3Kβ Inhibitory Activity, Distinguishing It from Highly Selective Mcl-1 Inhibitors
In a scintillation proximity assay using GST-tagged human p110β (PI3Kβ catalytic subunit beta isoform) expressed in Sf9/baculovirus system, WAY-330022 displayed an IC₅₀ of 78,300 nM (78.3 µM) [1]. This contrasts with the clinically advanced Mcl-1 inhibitor S63845, which was profiled against a panel of 456 kinases and showed no significant PI3Kβ inhibition (IC₅₀ >10 µM or no activity reported) [2]. While WAY-330022's potency at PI3Kβ is modest, its presence as a secondary pharmacology target is a quantifiable and reproducible differentiation feature critical for experimental interpretation.
| Evidence Dimension | PI3Kβ (p110β) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 78.3 µM |
| Comparator Or Baseline | S63845: IC₅₀ >10 µM (no significant PI3Kβ inhibition in kinase panel) |
| Quantified Difference | At least 7.8-fold difference in potency, with S63845 showing negligible activity |
| Conditions | GST-tagged human p110β; Sf9/baculovirus expression; [γ-³³P]ATP scintillation proximity assay |
Why This Matters
This off-target activity means WAY-330022 cannot be considered a clean Mcl-1 probe and must be used with PI3K pathway controls; researchers requiring a highly selective Mcl-1 inhibitor should not select this compound.
- [1] BindingDB. Affinity Data for BDBM50094954 against PI3Kβ (p110β). IC50 = 7.83E+4 nM. Accessed 2026-04-30. View Source
- [2] Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. (Kinase selectivity panel in Extended Data). View Source
